1-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Description

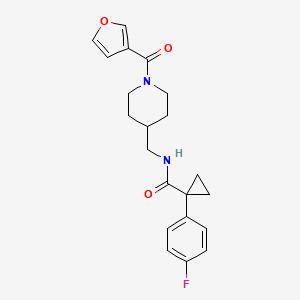

This compound belongs to the 4-anilidopiperidine class of synthetic opioids, structurally related to fentanyl derivatives ("fentanils") . Its core structure includes:

- Cyclopropanecarboxamide group: A cyclopropane ring fused to a carboxamide moiety, similar to cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) .

- 4-Fluorophenyl substituent: A fluorine atom at the para position of the phenyl ring, a feature shared with compounds like 4-fluoroisobutyrfentanyl .

- Furan-3-carbonyl-piperidine moiety: A piperidine ring substituted with a furan-3-carbonyl group, differentiating it from other analogs that typically feature phenethyl or benzyl groups .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3/c22-18-3-1-17(2-4-18)21(8-9-21)20(26)23-13-15-5-10-24(11-6-15)19(25)16-7-12-27-14-16/h1-4,7,12,14-15H,5-6,8-11,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGMTGXYJYVEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound that exhibits potential therapeutic properties due to its complex structure, which includes a fluorophenyl group, a furan ring, and a piperidine moiety. Understanding the biological activity of this compound is crucial for its application in drug development.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Key Features

- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Furan Ring : Known for its biological activity and potential interactions with various biological targets.

- Piperidine Moiety : Often associated with neuroactive compounds.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Pharmacological Effects

- Antagonistic Activity : Preliminary studies suggest the compound may act as an antagonist at certain receptor sites, potentially impacting neurotransmitter systems involved in mood and cognition.

- Neuroprotective Properties : The furan moiety is hypothesized to contribute to neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several research studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Study on Receptor Binding :

- Neuroprotective Mechanisms :

- In Vivo Efficacy :

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanecarboxamide

- Molecular Formula : C19H19FN2O3

- Molecular Weight : 342.4 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a cyclopropane carboxamide structure, which is known for its potential biological activity due to its unique arrangement of functional groups.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties:

- Receptor Modulation : The compound acts on various receptors, including serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

- Enzyme Inhibition : It has shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. This positions it as a candidate for anti-inflammatory therapies.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Novel Pharmaceuticals : Its unique structure allows chemists to modify it further to create new drugs with targeted biological activities.

- Agrochemical Development : The compound can be utilized in developing agrochemicals, enhancing crop protection strategies.

The following table summarizes the biological activities reported for this compound:

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of the compound in an animal model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects against oxidative stress-induced neuronal damage demonstrated that treatment with the compound significantly improved cell viability and reduced apoptosis markers in neuronal cell lines exposed to oxidative stressors.

Case Study 3: Behavioral Studies

Behavioral assays conducted on rodents showed that administration of the compound led to anxiolytic-like effects without sedative properties. Standard tests such as the elevated plus maze indicated its potential for treating anxiety disorders.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities:

Pharmacological and Toxicological Profiles

- Cyclopropylfentanyl : Exhibits 20–100× higher potency than morphine in animal models . Its cyclopropane ring may reduce metabolic degradation, increasing half-life .

- Furanylfentanyl : Lower potency than fentanyl but still poses significant overdose risk due to μ-opioid receptor activation .

- 4-Fluoroisobutyrfentanyl : Fluorine substitution enhances blood-brain barrier penetration, accelerating onset of action .

- Target Compound : The furan-3-carbonyl group may alter receptor binding kinetics compared to furan-2-carboxamide (furanylfentanyl). However, empirical data on potency, efficacy, or toxicity is absent in available literature.

Regulatory Status

- Cyclopropylfentanyl and furanylfentanyl are listed under Schedule I of the 1961 UN Single Convention .

- 4-Fluoroisobutyrfentanyl is similarly controlled in multiple jurisdictions due to its structural and pharmacological similarity to fentanyl .

- Target Compound: Not explicitly regulated, but its structural resemblance to controlled fentanils may subject it to analog laws in some regions .

Q & A

Basic Question: What are the key synthetic steps for preparing 1-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanecarboxamide?

Methodological Answer:

The synthesis involves multi-step organic reactions, starting with cyclopropanation of a fluorophenyl precursor. Critical steps include:

- Cyclopropane ring formation : Using cyclopropanation reagents (e.g., diethylzinc or Simmons-Smith reagents) to generate the cyclopropane core .

- Piperidine functionalization : Coupling the piperidine moiety with furan-3-carbonyl via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Methyl linker introduction : Alkylation of the piperidine nitrogen with a methyl group using reductive amination or nucleophilic substitution .

Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side reactions, as noted in analogous syntheses of cyclopropanecarboxamides .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of intermediates, while reducing steric hindrance during coupling steps .

- Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency in fluorinated systems .

- Temperature control : Low temperatures (−20°C to 0°C) minimize degradation of the cyclopropane ring during alkylation .

- Monitoring techniques : Use TLC or HPLC to track reaction progress and isolate diastereomers via preparative chromatography (e.g., silica gel with hexanes/EtOAc gradients) .

Basic Question: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies fluorophenyl (δ ~7.2 ppm for aromatic protons) and cyclopropane (δ ~1.2–1.8 ppm for CH₂ groups) signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂F₂N₂O₃) .

- FT-IR : Amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) validate functional groups .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Software like AutoDock or Schrödinger Suite models binding affinities to receptors (e.g., GPCRs or kinases) by analyzing hydrogen bonding and hydrophobic interactions with the fluorophenyl and piperidine groups .

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to evaluate conformational flexibility of the cyclopropane ring .

- QSAR studies : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity using regression models .

Basic Question: What biological targets are hypothesized for this compound?

Methodological Answer:

Based on structural analogs:

- Central nervous system (CNS) targets : Piperidine and fluorophenyl motifs suggest potential interaction with opioid or sigma receptors, as seen in cyclopropylfentanyl derivatives .

- Enzymatic inhibition : The furan-carbonyl group may inhibit cytochrome P450 enzymes or proteases, requiring enzymatic assays (e.g., fluorogenic substrates) for validation .

Advanced Question: How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability and metabolism (e.g., hepatic microsomal assays) to address discrepancies in potency .

- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁸F-PET tracers) to quantify CNS penetration versus peripheral accumulation .

- Metabolite identification : LC-MS/MS detects active metabolites that may contribute to in vivo efficacy not observed in vitro .

Basic Question: What analytical methods ensure purity of the final compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Elemental analysis : Confirms C, H, N, F content within ±0.4% of theoretical values .

- Chiral chromatography : Resolves enantiomers if asymmetric synthesis is employed .

Advanced Question: How can degradation products be identified under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by LC-MS to identify hydrolysis (amide bond cleavage) or oxidation (furan ring opening) products .

- Stability-indicating assays : Validate methods using accelerated stability protocols (ICH guidelines) to establish shelf-life .

Basic Question: What safety precautions are recommended for handling fluorinated compounds?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorine-containing intermediates .

- PPE : Nitrile gloves and lab coats prevent dermal exposure to reactive fluorophenyl precursors .

- Waste disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .

Advanced Question: How can fluorine’s electronic effects influence structure-activity relationships (SAR)?

Methodological Answer:

- Electron-withdrawing effects : Fluorine increases the electrophilicity of adjacent carbonyl groups, enhancing hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .

- Lipophilicity : LogP calculations (e.g., ClogP) quantify increased membrane permeability due to fluorine substitution .

- Meta-analysis : Compare SAR data from analogs (e.g., 4-fluorobutyrfentanyl) to isolate fluorine-specific contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.